molecular formula C12H17N B1270926 N-benzyl-1-cyclobutylmethanamine CAS No. 356539-83-8

N-benzyl-1-cyclobutylmethanamine

Cat. No. B1270926
CAS RN: 356539-83-8
M. Wt: 175.27 g/mol
InChI Key: RZZDZPJDYKHZJI-UHFFFAOYSA-N
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Description

N-benzyl-1-cyclobutylmethanamine, also known as NBCM, is an organic compound that has many applications in scientific research. It is a cyclic amine with a benzyl group attached to the nitrogen atom, and it is one of the most studied compounds in the cyclobutylmethanamine family. NBCM is a versatile compound with many potential applications in the field of medicinal chemistry, and its potential for use in drug design and synthesis has been explored extensively.

Scientific Research Applications

  • Synthesis of Nitrogen Heterocycles : The lithiation of N-benzyl compounds can lead to the formation of various nitrogen heterocycles, which are crucial in medicinal chemistry (Alonso, Costa, Mancheño, & Nájera, 1997).

  • Potential Antidepressant Effect : Certain chlorinated tetracyclic compounds, which can be considered as homologues to N-benzyl derivatives, have shown significant antidepressant effects in mice, indicating the relevance of such structures in neuropsychiatric drug development (Karama, Sultan, Almansour, & El-Taher, 2016).

  • Cytostatic Activity : The synthesis of N-glycosyl(halomethyl)-1,2,3-triazoles, which includes N-benzyl derivatives, demonstrated inhibitory effects on the growth of HeLa cells, suggesting potential applications in cancer treatment (De las Heras, Alonso, & Alonso, 1979).

  • Cytotoxic Agents Synthesis : N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines showed considerable cytotoxic activity against various cancer cell lines, highlighting the potential of N-benzyl derivatives in oncology (Ramazani et al., 2014).

  • Synthesis of BCP Benzylamines : The study on the synthesis of BCP benzylamines from 2-azaallyl anions and [1.1.1]propellane underscores the importance of N-benzyl derivatives in creating bioactive molecules with potential drug-like qualities (Shelp & Walsh, 2018).

  • Cathepsin B Inhibition and Cytotoxicity : The synthesis and evaluation of palladacycles, including N-benzyl derivatives, demonstrated a strong correlation between cathepsin B inhibition and cytotoxicity, suggesting potential applications in cancer therapy (Spencer et al., 2009).

properties

IUPAC Name

N-benzyl-1-cyclobutylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-2-5-11(6-3-1)9-13-10-12-7-4-8-12/h1-3,5-6,12-13H,4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZZDZPJDYKHZJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CNCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50364129
Record name N-benzyl-1-cyclobutylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

356539-83-8
Record name N-benzyl-1-cyclobutylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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